Cas no 1197-07-5 (2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, (1R,5S)-rel-)
1197-07-5 structure
Product Name:2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, (1R,5S)-rel-
Numero CAS:1197-07-5
MF:C10H16O
MW:152.233443260193
CID:117489
PubChem ID:94221
Update Time:2025-04-18
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, (1R,5S)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, (1R,5S)-rel-
- (-)-cis-Carveol
- (E)-carveol,(E)-p-mentha-6,8-dien-2-ol,trans-1-methyl-4-isoprpenyl-6-cyclohexen-2-ol
- (E)-Carveol
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, trans-
- 2R,4R-p-Mentha-6,8-dien-2-ol
- 5-Isopropenyl-2-methyl-2-cyclohexen-1-ol, trans-
- p-Mentha-6,8-dien-2-ol, trans-
- t-Carveol
- trans-2-Methyl-5-[1-methylethenyl]-2-cyclohexen-1-ol
- trans-Carveole
- trans-Mentha-1,8-dien-2-ol
- trans-Mentha-1,8-dien-6-ol
- trans-p-Mentha-1,8-dien-6-ol
- 2-CYCLOHEXEN-1-OL, 2-METHYL-5-(1-METHYLETHENYL)-, (1S-TRANS)-
- UNII-W241K84ZSQ
- trans-Carveol
- Carveol, trans-
- NS00082130
- L-TRANS-CARVEOL
- trans-(-)-carveol
- CHEMBL1907992
- (-)-trans-Carveol
- Carveol, trans-(+/-)-
- CARVEOL, L-TRANS-
- (.+/-.)-trans-Carveol
- EINECS 218-268-4
- (1S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1S,5R)-
- LMPR0102090005
- W241K84ZSQ
- 2102-58-1
- DTXSID601036406
- FEMA NO. 2247, (-)-TRANS-
- (-) Carveol
- (1S,5R)-carveol
- Carveol, trans-(-)-
- Q27089409
- (4R,6S)-p-mentha-1,8-dien-6-ol
- CHEBI:15389
- DTXSID60883795
- 1197-07-5
- (-)-(4R,6S)-CARVEOL
- (1S,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol
- (+/-)-trans-carveol
- 9182105Y3R
- SCHEMBL564464
- C00964
- (2S)-trans-p-mentha-6,8-dien-2-ol
- (-)-(4R,6S)-trans-carveol
- P-MENTHA-6,8-DIEN-2-OL, (2S,4R)-(-)-
- (4R,6S)-trans-carveol
- CARVEOL, (-)-TRANS-
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1R,5S)-rel-
- UNII-9182105Y3R
-
- Inchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10+/m1/s1
- Chiave InChI: BAVONGHXFVOKBV-ZJUUUORDSA-N
- Sorrisi: O[C@@H]1C(C)=CC[C@@H](C(=C)C)C1
Proprietà calcolate
- Massa esatta: 152.12018
- Massa monoisotopica: 152.120115130g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 191
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- PSA: 20.23
- LogP: 2.27970
2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, (1R,5S)-rel- Letteratura correlata
-
Martina ?tekrová,Martin Kub?,Mariya Shamzhy,Zuzana Musilová,Ji?í ?ejka Catal. Sci. Technol. 2018 8 2488
-
Martina Pitínová-?tekrová,Pavla Eliá?ová,Tobias Weissenberger,Mariya Shamzhy,Zuzana Musilová,Ji?í ?ejka Catal. Sci. Technol. 2018 8 4690
-
Amravati S. Singh,Jacky H. Advani,Ankush V. Biradar Dalton Trans. 2020 49 7210
-
Sanjay Mehra,Dhanaji R. Naikwadi,Kuldeep Singh,Ankush V. Biradar,Arvind Kumar Green Chem. 2023 25 6218
-
5. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importanceRogers J. Nyamwihura,Ifedayo Victor Ogungbe RSC Adv. 2022 12 11346
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